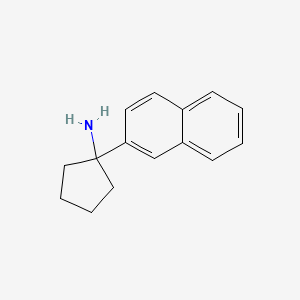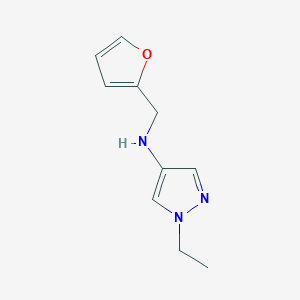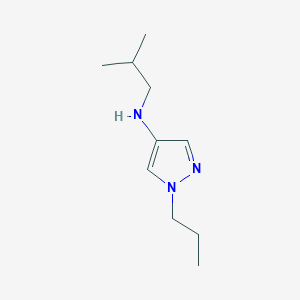
3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The difluoromethyl group attached to the pyrazole ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the reaction of difluoroacetic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as nanoscale titanium dioxide, can enhance the reaction efficiency and reduce the reaction time . The process is designed to be cost-effective and environmentally friendly by minimizing the use of organic solvents and reducing waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce various difluoromethyl-substituted derivatives .
Applications De Recherche Scientifique
3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. For example, in fungicides, it inhibits the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain, thereby disrupting the energy production in fungal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its antifungal activity.
Uniqueness
3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine is unique due to its specific structural features, such as the presence of the ethyl group and the difluoromethyl group on the pyrazole ring. These features contribute to its distinct chemical properties and make it valuable in various applications, particularly in the development of new agrochemicals and pharmaceuticals .
Propriétés
Formule moléculaire |
C6H9F2N3 |
|---|---|
Poids moléculaire |
161.15 g/mol |
Nom IUPAC |
3-(difluoromethyl)-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C6H9F2N3/c1-2-11-3-4(9)5(10-11)6(7)8/h3,6H,2,9H2,1H3 |
Clé InChI |
QKXUGWVIWKQCBJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11736889.png)
![Tert-butyl 2-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11736890.png)



![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736907.png)
![1-(butan-2-yl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736919.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11736926.png)

![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11736933.png)

![1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736945.png)
![(2-methoxyethyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736958.png)

